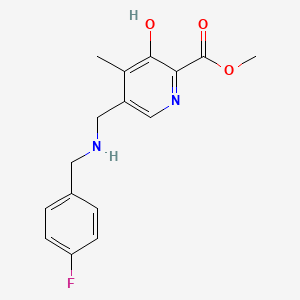
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate is a coordination compound that features iron in the +2 oxidation state, coordinated with 3,4,7,8-tetramethyl-1,10-phenanthroline ligands and sulfate anions. This compound is notable for its metal-chelating properties and its applications in various fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate typically involves the reaction of iron(II) sulfate with 3,4,7,8-tetramethyl-1,10-phenanthroline under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, where the iron(II) ion coordinates with the phenanthroline ligand to form the desired complex. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Water or ethanol.
Reaction Time: Several hours to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To control reaction conditions and scale up production.
Purification Steps: Such as recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under suitable conditions.
Reduction: The compound can participate in redox reactions where the iron center is reduced.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Solvents: Water, ethanol, or other polar solvents to facilitate reactions.
Major Products
Oxidation Products: Iron(III) complexes.
Reduction Products: Iron(II) complexes with different ligands.
Substitution Products: Complexes with substituted ligands.
Wissenschaftliche Forschungsanwendungen
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential in biological systems as a metal chelator.
Medicine: Explored for its therapeutic potential in metal-related diseases.
Industry: Utilized in materials science for the development of metal-organic frameworks and other advanced materials.
Wirkmechanismus
The compound exerts its effects primarily through its ability to chelate metal ions. The 3,4,7,8-tetramethyl-1,10-phenanthroline ligands coordinate with the iron center, stabilizing it and facilitating various chemical reactions. The sulfate anions balance the charge and contribute to the overall stability of the complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline Complexes: Similar coordination compounds with different substituents on the phenanthroline ligand.
2,2’-Bipyridine Complexes: Another class of metal-chelating agents with similar coordination properties.
Ferroin: A well-known iron(II) complex with 1,10-phenanthroline used as a redox indicator.
Uniqueness
Iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate is unique due to the specific substitution pattern on the phenanthroline ligand, which can influence its coordination chemistry and reactivity. The tetramethyl groups can enhance the stability and solubility of the complex compared to unsubstituted phenanthroline complexes.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C48H48FeN6O4S-6 |
|---|---|
Molekulargewicht |
860.8 g/mol |
IUPAC-Name |
iron(2+);3,4,7,8-tetramethyl-1,10-phenanthroline-1,10-diide;sulfate |
InChI |
InChI=1S/3C16H16N2.Fe.H2O4S/c3*1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;;1-5(2,3)4/h3*5-8H,1-4H3;;(H2,1,2,3,4)/q3*-2;+2;/p-2 |
InChI-Schlüssel |
QLQKDHZNLZUOGV-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C[N-]C2=C3C(=C(C(=C[N-]3)C)C)C=CC2=C1C.CC1=C[N-]C2=C3C(=C(C(=C[N-]3)C)C)C=CC2=C1C.CC1=C[N-]C2=C3C(=C(C(=C[N-]3)C)C)C=CC2=C1C.[O-]S(=O)(=O)[O-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone](/img/structure/B12338220.png)


![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12338240.png)
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)

![Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12338261.png)



![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B12338281.png)


